

The Crystal Structure of 4,4'-Oxydibenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Oxydibenzoic acid

Cat. No.: B1199100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of **4,4'-Oxydibenzoic acid**, a molecule of significant interest in the fields of crystal engineering, materials science, and as a scaffold in medicinal chemistry. This document details the molecular geometry, intermolecular interactions, and the experimental protocols used for its structural determination, presenting a valuable resource for professionals engaged in research and development.

Introduction

4,4'-Oxydibenzoic acid, also known as 4,4'-oxybis(benzoic acid), is a dicarboxylic acid featuring two benzoic acid moieties linked by an ether oxygen atom. Its rigid, V-shaped geometry and the presence of hydrogen bond donors and acceptors make it a versatile building block for the construction of supramolecular assemblies, metal-organic frameworks (MOFs), and polymers. Understanding its solid-state structure is crucial for predicting and controlling the properties of these materials. This guide summarizes the key crystallographic data and experimental procedures related to the single-crystal X-ray diffraction study of **4,4'-Oxydibenzoic acid**.

Molecular and Crystal Structure

The crystal structure of **4,4'-Oxydibenzoic acid** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group $P\bar{1}$ with one molecule in the

asymmetric unit. The key crystallographic data are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for **4,4'-Oxydibenzoic Acid**.

Parameter	Value
CCDC Deposition Number	265022
Empirical Formula	C ₁₄ H ₁₀ O ₅
Formula Weight	258.23 g/mol
Crystal System	Triclinic
Space Group	P $\bar{1}$
a (Å)	5.3654 (9)
b (Å)	6.4093 (11)
c (Å)	8.891 (2)
α (°)	82.99 (3)
β (°)	85.98 (3)
γ (°)	75.98 (2)
Volume (Å ³)	291.81 (10)
Z	1
Temperature (K)	100
Wavelength (Å)	0.71073
R-factor (%)	4.5

Molecular Conformation

The molecule of **4,4'-Oxydibenzoic acid** adopts a bent conformation, with the two phenyl rings oriented at a significant dihedral angle to each other. The central C-O-C ether linkage is a key determinant of the overall molecular shape. Selected bond lengths, bond angles, and torsion

angles are presented in Tables 2, 3, and 4, respectively, providing a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å).

Atom 1	Atom 2	Length (Å)
O(3)	C(4)	1.381(2)
O(3)	C(11)	1.382(2)
C(7)	O(1)	1.317(2)
C(7)	O(2)	1.222(2)
C(14)	O(4)	1.315(2)
C(14)	O(5)	1.223(2)
C(1)	C(2)	1.391(2)
C(1)	C(6)	1.390(2)
C(4)	C(3)	1.388(2)
C(4)	C(5)	1.387(2)

Table 3: Selected Bond Angles (°).

Atom 1	Atom 2	Atom 3	Angle (°)
C(4)	O(3)	C(11)	117.97(12)
O(1)	C(7)	O(2)	122.9(2)
O(1)	C(7)	C(1)	113.8(2)
O(2)	C(7)	C(1)	123.3(2)
O(4)	C(14)	O(5)	122.8(2)
O(4)	C(14)	C(8)	114.0(2)
O(5)	C(14)	C(8)	123.2(2)
C(2)	C(1)	C(7)	120.5(2)
C(6)	C(1)	C(7)	120.0(2)

Table 4: Selected Torsion Angles (°).

Atom 1	Atom 2	Atom 3	Atom 4	Angle (°)
C(11)	O(3)	C(4)	C(3)	14.8(3)
C(11)	O(3)	C(4)	C(5)	-166.0(2)
C(4)	O(3)	C(11)	C(10)	158.4(2)
C(4)	O(3)	C(11)	C(12)	-21.1(3)
O(1)	C(7)	C(1)	C(2)	178.6(2)
O(2)	C(7)	C(1)	C(6)	179.0(2)
O(4)	C(14)	C(8)	C(9)	179.3(2)
O(5)	C(14)	C(8)	C(13)	179.0(2)

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of **4,4'-Oxydibenzoic acid** is dominated by a robust hydrogen bonding network. The carboxylic acid groups of adjacent molecules form centrosymmetric dimers

through strong O—H···O hydrogen bonds.[1][2] This is a common and highly stable motif in the crystal structures of carboxylic acids. These dimers are further organized into one-dimensional zigzag chains that propagate along the direction.[1] The key hydrogen bonding parameters are detailed in Table 5.

Table 5: Hydrogen Bond Geometry (Å, °).

D—H···A	d(D—H)	d(H···A)	d(D···A)	∠(DHA)
O(1)— H(1)···O(5) ⁱ	0.84	1.79	2.628(2)	176

Symmetry code: (i) -x+1, -y+1, -z+1

Beyond the primary hydrogen bonding, the overall crystal packing is influenced by weaker C—H···O interactions and π - π stacking interactions between the aromatic rings of adjacent chains, leading to a stable three-dimensional architecture.

Experimental Protocols

The determination of the crystal structure of **4,4'-Oxydibenzoic acid** involves several key experimental stages, from crystal growth to data analysis. A detailed, generalized protocol is provided below.

Crystal Growth

Single crystals of **4,4'-Oxydibenzoic acid** suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[1]

- Materials: **4,4'-Oxydibenzoic acid** (commercially available, e.g., from Sigma-Aldrich), Ethanol (analytical grade).
- Procedure:
 - A saturated solution of **4,4'-Oxydibenzoic acid** in ethanol was prepared at room temperature.

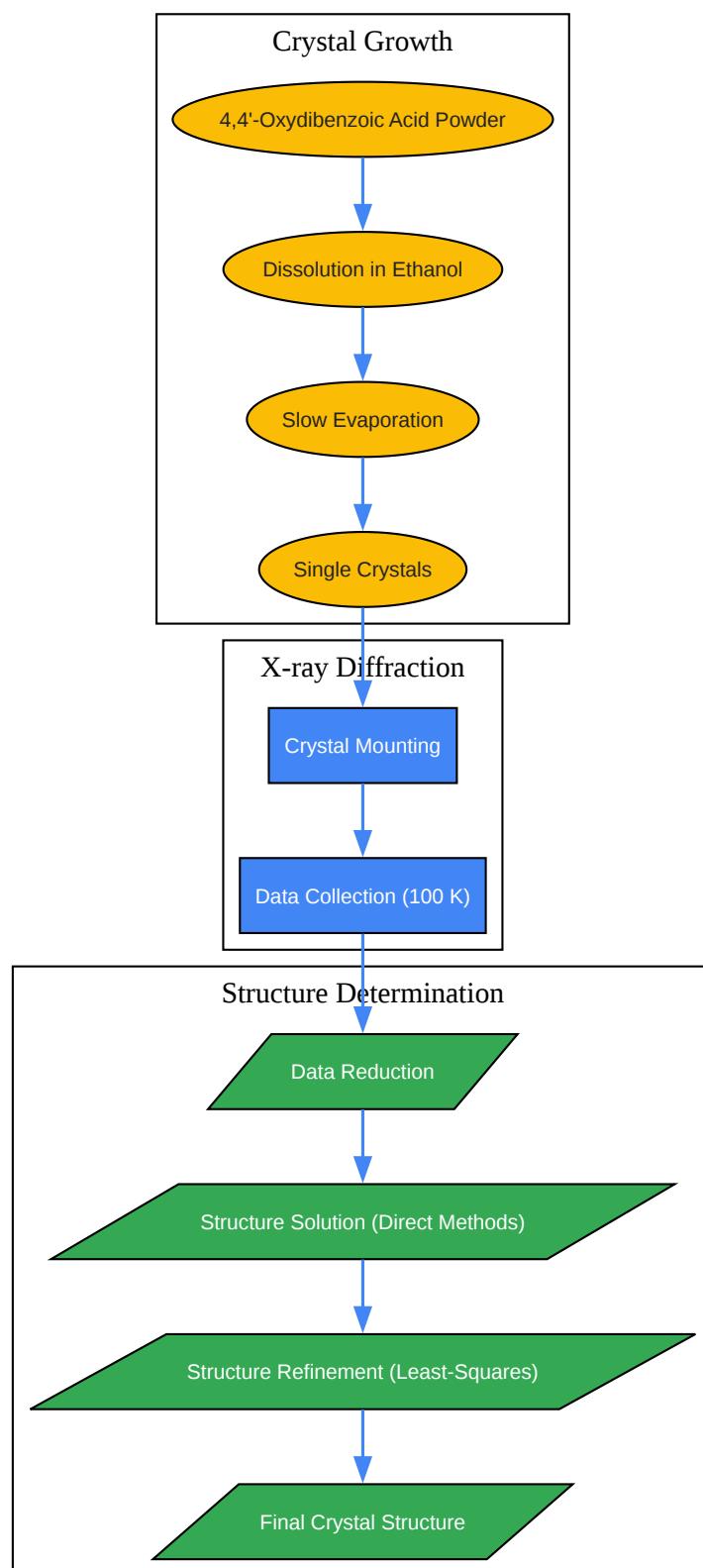
- The solution was filtered to remove any insoluble impurities.
- The clear filtrate was left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
- Colorless, block-shaped crystals typically form within several days.

Single-Crystal X-ray Diffraction Data Collection

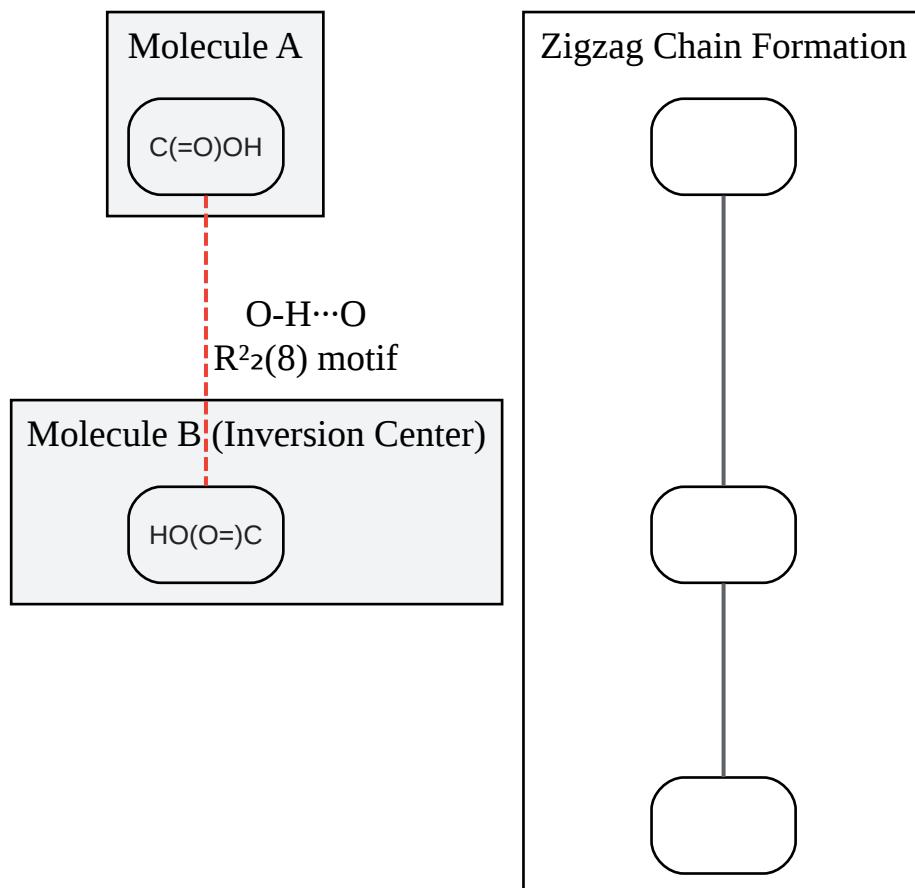
A suitable single crystal was selected and mounted on a diffractometer for data collection.

- Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) is typically used. The data for the referenced structure was collected at a low temperature of 100 K to minimize thermal vibrations.[1][2]
- Data Collection Strategy:
 - The crystal is mounted on a goniometer head.
 - The unit cell parameters and crystal orientation matrix are determined from a preliminary set of diffraction images.
 - A full sphere of diffraction data is collected using a combination of φ and ω scans to ensure high completeness and redundancy.
 - Data collection parameters such as exposure time per frame and scan width are optimized based on the crystal's diffracting power.

Structure Solution and Refinement


The collected diffraction data is processed to solve and refine the crystal structure.

- Data Reduction: The raw diffraction images are integrated to obtain the intensities of the individual reflections. These intensities are then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.


- **Structure Solution:** The crystal structure is typically solved using direct methods or dual-space methods, which phase the structure factors to generate an initial electron density map.
- **Structure Refinement:** The initial structural model is refined against the experimental data using full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to oxygen are typically located in the difference Fourier map and refined with distance restraints, while those attached to carbon are placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of **4,4'-Oxydibenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crystal structure determination of **4,4'-Oxydibenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Hydrogen bonding interactions forming centrosymmetric dimers and subsequent zigzag chains.

Conclusion

The crystal structure of **4,4'-Oxydibenzoic acid** is characterized by a distinct V-shaped molecular conformation and a robust, hydrogen-bonded network that drives the formation of one-dimensional chains. The detailed structural parameters and experimental protocols presented in this guide offer a comprehensive resource for researchers in materials science, crystallography, and drug development. This foundational knowledge is essential for the rational design of new materials and molecular systems based on this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CCDC CIF [chem.gla.ac.uk]
- 2. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- To cite this document: BenchChem. [The Crystal Structure of 4,4'-Oxydibenzoic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199100#crystal-structure-of-4-4-oxydibenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com